(-)-Cyclazocine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

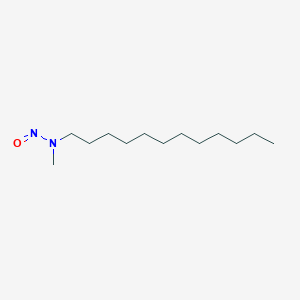

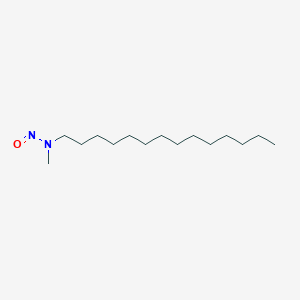

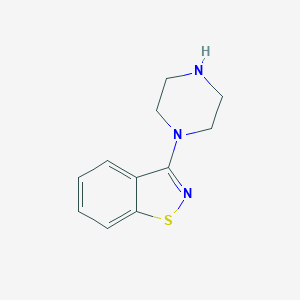

(-)-Cyclazocine, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO and its molecular weight is 271.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

7313-86-2 |

|---|---|

分子式 |

C18H25NO |

分子量 |

271.4 g/mol |

IUPAC 名称 |

(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m0/s1 |

InChI 键 |

YQYVFVRQLZMJKJ-JBBXEZCESA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |

手性 SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O |

规范 SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |

同义词 |

(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; (-)-cis-Cyclazocine; (-)-α-Cyclazocine; MCV 4512; NIH 10450; l-Cyclazocine; _x000B_ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Cyclazocine interacts with multiple opioid receptors, exhibiting complex pharmacological effects. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. [, , , , , , ] This mixed activity profile contributes to its unique pharmacological profile, distinguishing it from pure opioid agonists like morphine. [, , ]

A: While this compound acts as a kappa agonist, its effects on diuresis differ from other recognized kappa agonists. Studies in rats show that traditional kappa agonists like bremazocine and U-50,488H induce water diuresis, whereas this compound does not consistently alter urine output. [] This suggests that this compound may interact with kappa receptor subtypes differently, particularly those involved in regulating diuresis.

A: Yes, this compound inhibits N-methyl-D-aspartate (NMDA)-induced release of norepinephrine in rat hippocampal slices. [] It exhibits potent and selective inhibition, suggesting interaction with the PCP/sigma receptor. [] This effect on neurotransmitter release may contribute to its distinct pharmacological profile compared to other opioids.

A: The interplay between this compound's agonist activity at kappa receptors and its partial agonist/antagonist activity at mu receptors contributes to its complex effects on behavior, pain perception, and thermoregulation. [, , , , , ] For instance, its kappa agonist activity likely contributes to its analgesic effects, while its mu receptor interaction may influence its potential for abuse and dependence. [, , , ]

A: this compound is a long-acting narcotic antagonist, more potent than nalorphine but with a shorter duration of action compared to naltrexone. [, ] While all three can precipitate withdrawal symptoms in opioid-dependent individuals, this compound is associated with a higher incidence of psychotomimetic side effects compared to naltrexone and naloxone. [, , , , , ]

A: The (+)-isomer of cyclazocine exhibits more selective PCP-like effects and appears to have reinforcing properties in animal models, unlike the (-)-isomer or the racemic mixture. [] This underscores the importance of stereochemistry in determining the pharmacological profile and potential for abuse of cyclazocine and its analogs.

A: Research on this compound analogs, particularly benzomorphans and morphinans, reveals that structural modifications can significantly impact their affinity for mu, delta, and kappa opioid receptors. [] For example, replacing the N-cyclopropylmethyl group in (-)-cyclorphan with an N-cyclobutylmethyl group resulted in a compound (MCL-101) with higher affinity for kappa receptors compared to mu and delta receptors. [] This highlights the potential for designing analogs with improved selectivity and therapeutic profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

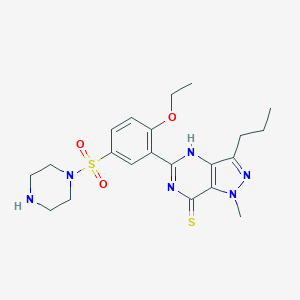

![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)

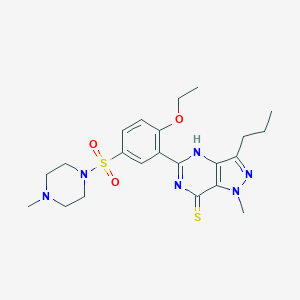

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)